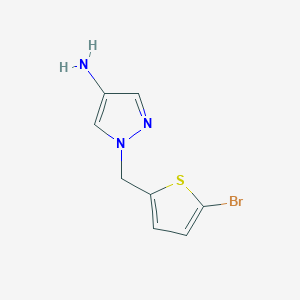

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:

Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: The bromothiophene intermediate is then coupled with a pyrazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors and optoelectronic devices.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromothiophene moiety with a pyrazole ring makes it a versatile scaffold for various applications .

Biological Activity

1-((5-Bromothiophen-2-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. The compound's structure includes a bromothiophene moiety and a pyrazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₁₄BrN₃S

- Molecular Weight : 300.22 g/mol

- CAS Number : 1247998-34-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to exhibit sub-micromolar antiproliferative activity against multiple cancer cell lines. The mechanism involves the arrest of the cell cycle and induction of apoptosis.

| Cell Line | GI50 (μM) |

|---|---|

| A549 (Lung Cancer) | 0.127 |

| MCF7 (Breast Cancer) | 0.560 |

| HeLa (Cervical Cancer) | 0.245 |

These results indicate that the compound could be a candidate for further development as a selective CDK2 inhibitor, demonstrating significant selectivity over other cyclin-dependent kinases (CDKs) tested .

Mechanistic Studies

Mechanistic investigations revealed that treatment with this compound reduces phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest in the S and G2/M phases. This suggests that the compound interferes with critical regulatory pathways in cancer cells, promoting apoptosis and inhibiting cell division .

Case Studies

-

In Vitro Studies :

In vitro assays demonstrated that the compound effectively inhibited the growth of ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms. The study utilized various concentrations of the compound to establish dose-response relationships. -

In Vivo Studies :

Animal models treated with the compound showed a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, it is beneficial to compare its activity with other pyrazole derivatives.

| Compound | GI50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.127 | CDK2 inhibition, apoptosis induction |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | CDK2 inhibition, cell cycle arrest |

| Pyrazole derivative X | 0.300 | Apoptosis induction |

Properties

Molecular Formula |

C8H8BrN3S |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C8H8BrN3S/c9-8-2-1-7(13-8)5-12-4-6(10)3-11-12/h1-4H,5,10H2 |

InChI Key |

UQGWMFBKNAUWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CN2C=C(C=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.